3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide
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Overview
Description
- It is a psychoactive compound that acts on the endocannabinoid system, mimicking the effects of natural cannabinoids like THC.
- MDMB-CHMICA has gained attention due to its high potency and association with adverse health effects.
3-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(4-methoxyphenyl)propanamide: , belongs to the class of synthetic cannabinoids.
Preparation Methods
- One common method involves the reaction of 3,4-methylenedioxyphenylacetic acid with 4-methoxybenzoyl chloride, followed by reduction to yield the target compound.
Synthetic Routes: MDMB-CHMICA can be synthesized through various routes, including multistep organic synthesis.
Reaction Conditions: Specific conditions vary depending on the synthetic route, but typical conditions involve refluxing in appropriate solvents with acid or base catalysts.
Industrial Production: Industrial-scale production methods are proprietary, but they likely involve optimized synthetic routes and purification steps.
Chemical Reactions Analysis
Reactions: MDMB-CHMICA can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of MDMB-CHMICA with modified functional groups.
Scientific Research Applications
Chemistry: Researchers study MDMB-CHMICA’s reactivity, stability, and structure–activity relationships.
Biology: It is used in pharmacological studies to understand its effects on cannabinoid receptors.
Medicine: MDMB-CHMICA’s pharmacokinetics and toxicity are investigated.
Industry: Quality control and forensic analysis.
Mechanism of Action
- MDMB-CHMICA binds to CB1 and CB2 receptors in the endocannabinoid system.
- Activation of these receptors modulates neurotransmitter release, affecting mood, pain perception, and appetite.
- The exact molecular pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds: Other synthetic cannabinoids like JWH-018, AB-FUBINACA, and UR-144.
Uniqueness: MDMB-CHMICA’s benzodioxin ring and methoxyphenyl substituent contribute to its distinct properties.
Remember that MDMB-CHMICA is associated with health risks, and its use should be approached with caution. Always consult reliable sources and scientific literature for the most up-to-date information
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C18H19NO4/c1-21-14-8-6-13(7-9-14)19-18(20)11-10-15-12-22-16-4-2-3-5-17(16)23-15/h2-9,15H,10-12H2,1H3,(H,19,20) |
InChI Key |
BMFPIESRJUNTBQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCC2COC3=CC=CC=C3O2 |
Origin of Product |
United States |
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